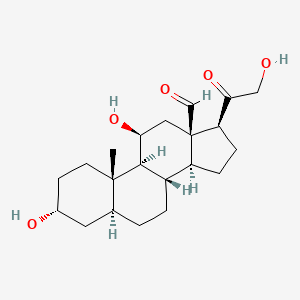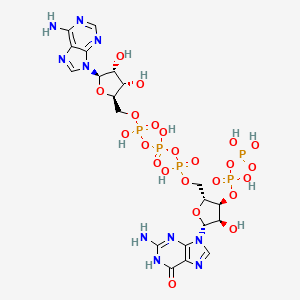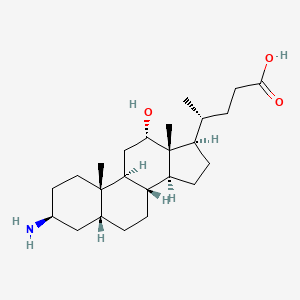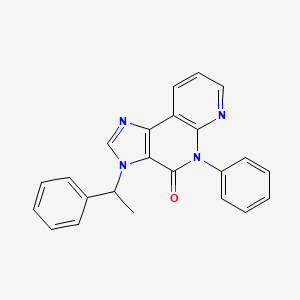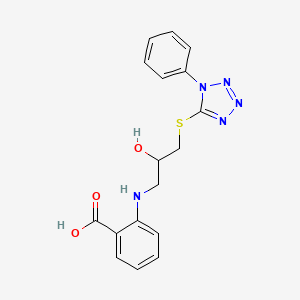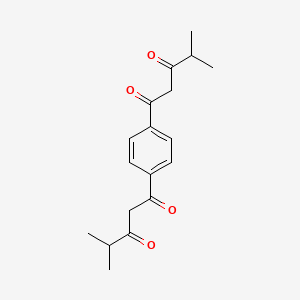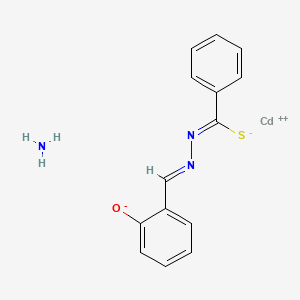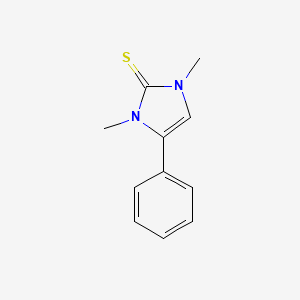
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- is a compound that belongs to the class of phthalimides Phthalimides are known for their structural motif, which is frequently found in natural products, pharmaceuticals, and organic materials
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- typically involves the condensation of phthalic anhydride with primary amines. One common method is the carbonylative cyclization of aromatic amides or o-dihaloarenes/o-haloarenes. Another approach involves the cyclization of isocyanate or isocyanide with arenes . These reactions often use readily available starting materials, cheap catalysts, and are one-pot processes that are environmentally benign with operational simplicity.
Industrial Production Methods
Industrial production of phthalimides generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of phthalic anhydride and ammonium carbonate or urea, followed by purification steps to isolate the desired product .
化学反应分析
Types of Reactions
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amine derivatives.
科学研究应用
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other organic materials
作用机制
The mechanism of action of Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- can be compared with other similar compounds such as:
Naphthalimide derivatives: These compounds have similar structural motifs but differ in their electronic properties and applications.
Maleimides: Known for their use in bioconjugation and polymer chemistry.
Isocyanate derivatives: Used in the synthesis of polyurethanes and other polymers
The uniqueness of Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- lies in its specific functional groups and the versatility they provide in various chemical reactions and applications.
属性
CAS 编号 |
102375-34-8 |
|---|---|
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
2-[5-[4-(dimethylamino)phenoxy]pentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H24N2O3/c1-22(2)16-10-12-17(13-11-16)26-15-7-3-6-14-23-20(24)18-8-4-5-9-19(18)21(23)25/h4-5,8-13H,3,6-7,14-15H2,1-2H3 |
InChI 键 |
ITCKMEUMRHEITF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)OCCCCCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


